N-(4-Acetylphenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide
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Overview
Description
N-(4-Acetylphenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide is a complex organic compound with a unique structure that includes a thiazolidinone ring, a thiophene ring, and an acetylphenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetylphenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide typically involves multiple steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of a thiophene derivative with a thioamide under specific conditions to form the thiazolidinone ring.
Attachment of the Acetylphenyl Group: The acetylphenyl group is introduced through a reaction with an acetylating agent, such as acetic anhydride, in the presence of a catalyst.
Final Coupling: The final step involves coupling the thiazolidinone intermediate with the acetylphenyl derivative under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Acetylphenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the acetylphenyl group, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-Acetylphenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-Acetylphenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methylphenyl)-2-((oxo(2-(2-thienylmethylene)hydrazino)ac)amino)benzamide
- N-(4-Ethylphenyl)-2-oxo-2-(2-(2-thienylmethylene)hydrazino)acetamide
- N-(4-Acetyl-2-methylphenyl)acetamide
Uniqueness
N-(4-Acetylphenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H22N2O3S3 |
---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanamide |
InChI |
InChI=1S/C22H22N2O3S3/c1-15(25)16-8-10-17(11-9-16)23-20(26)7-3-2-4-12-24-21(27)19(30-22(24)28)14-18-6-5-13-29-18/h5-6,8-11,13-14H,2-4,7,12H2,1H3,(H,23,26)/b19-14+ |
InChI Key |
FMRLKMHEBUGBSG-XMHGGMMESA-N |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C(=CC3=CC=CS3)SC2=S |
Origin of Product |
United States |
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